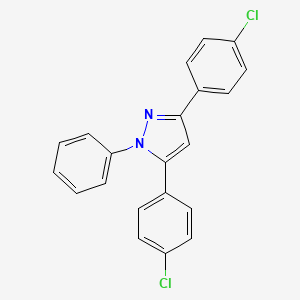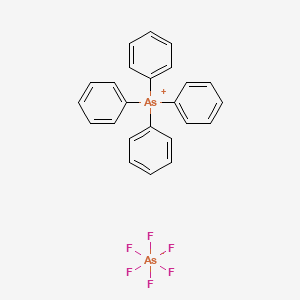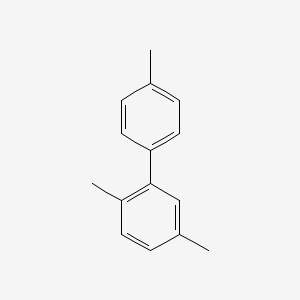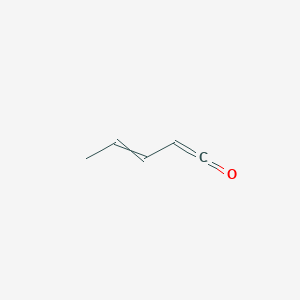
Penta-1,3-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Penta-1,3-dien-1-one is an organic compound belonging to the class of conjugated dienes. It is characterized by the presence of two double bonds separated by a single bond, which imparts unique chemical properties. This compound is also known for its volatility and flammability, making it a significant substance in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Penta-1,3-dien-1-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction yields benzalacetone, which can be further processed to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the manufacture of ethylene from petroleum. The process involves the cracking of hydrocarbons, which results in the formation of various dienes, including this compound .
Chemical Reactions Analysis
Types of Reactions: Penta-1,3-dien-1-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert this compound into saturated compounds.
Substitution: It can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Yields various ketones and aldehydes.
Reduction: Produces saturated hydrocarbons.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Penta-1,3-dien-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential in antiviral and antibacterial activities.
Medicine: Some analogs of this compound are being explored for their anticancer properties.
Industry: It is utilized in the production of polymers and adhesives due to its reactive double bonds.
Mechanism of Action
The mechanism by which penta-1,3-dien-1-one and its derivatives exert their effects often involves interaction with specific molecular targets. For instance, some derivatives bind to viral coat proteins, inhibiting their function and preventing viral replication . In antibacterial applications, these compounds can disrupt bacterial cell membranes, leading to cell death .
Comparison with Similar Compounds
Penta-1,4-dien-3-one: Another conjugated diene with similar reactivity but different structural properties.
1,3-Butadiene: A simpler diene that shares some chemical properties but is less complex.
2,4-Hexadiene: A longer-chain diene with different reactivity patterns.
Uniqueness: Penta-1,3-dien-1-one is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance .
Properties
CAS No. |
36566-94-6 |
|---|---|
Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h2-4H,1H3 |
InChI Key |
GYZMAAQHNCDTQP-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


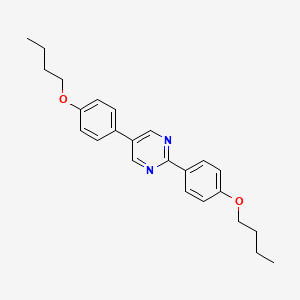
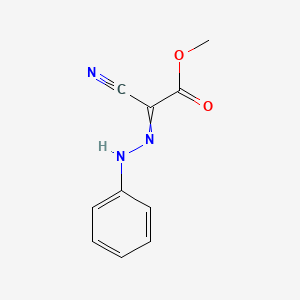
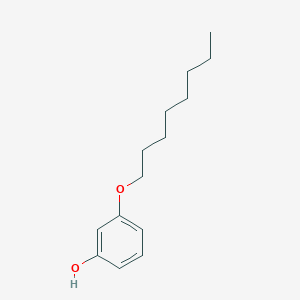
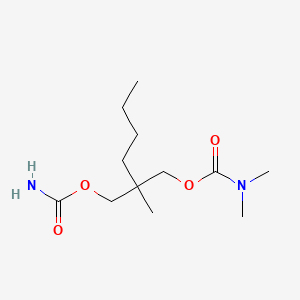
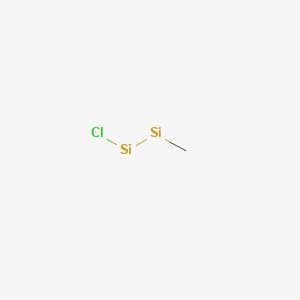
![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

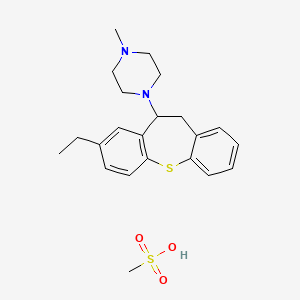
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
